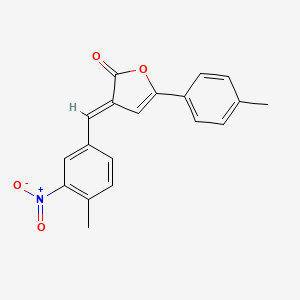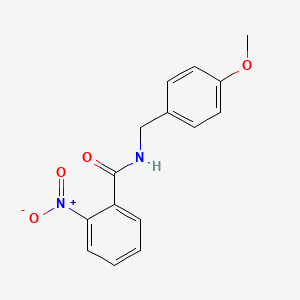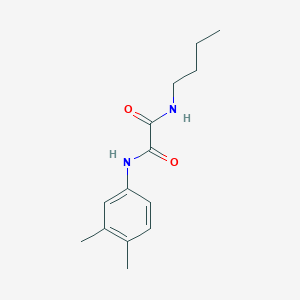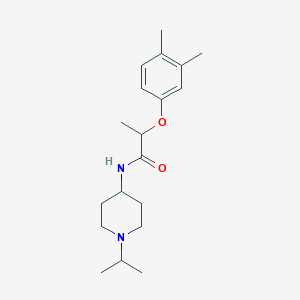
3-(4-aminophenyl)-1-phenyl-1H-pyrazol-5-amine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-aminophenyl)-1-phenyl-1H-pyrazol-5-amine dihydrochloride, also known as Pyrazol-5-amine, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of pyrazole derivatives, which are widely used in medicinal chemistry.
Mecanismo De Acción
The mechanism of action of 3-(4-aminophenyl)-1-phenyl-1H-pyrazol-5-amine dihydrochlorideine is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cell proliferation and survival. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
3-(4-aminophenyl)-1-phenyl-1H-pyrazol-5-amine dihydrochlorideine has been shown to exhibit various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis, the process by which new blood vessels are formed. It has also been shown to modulate the immune system by increasing the production of cytokines, which are involved in the regulation of immune responses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-(4-aminophenyl)-1-phenyl-1H-pyrazol-5-amine dihydrochlorideine is its broad spectrum of activity against various cancer cell lines and other pathogens. It is also relatively easy to synthesize and modify, making it a versatile compound for medicinal chemistry. However, one of the main limitations of 3-(4-aminophenyl)-1-phenyl-1H-pyrazol-5-amine dihydrochlorideine is its poor solubility in water, which can limit its bioavailability and efficacy in vivo.
Direcciones Futuras
There are several future directions for research on 3-(4-aminophenyl)-1-phenyl-1H-pyrazol-5-amine dihydrochlorideine, including:
1. Further optimization of its chemical structure to improve its solubility and bioavailability in vivo.
2. Investigation of its potential applications in other fields, such as materials science and catalysis.
3. Development of more efficient and scalable synthesis methods for 3-(4-aminophenyl)-1-phenyl-1H-pyrazol-5-amine dihydrochlorideine and its derivatives.
4. Investigation of its potential synergistic effects with other anticancer drugs and antibiotics.
5. Investigation of its mechanism of action and its interactions with various cellular targets.
In conclusion, 3-(4-aminophenyl)-1-phenyl-1H-pyrazol-5-amine dihydrochlorideine is a promising compound with potential applications in various fields. Further research is needed to fully understand its mechanism of action and to optimize its chemical structure for improved efficacy and bioavailability.
Métodos De Síntesis
The synthesis of 3-(4-aminophenyl)-1-phenyl-1H-pyrazol-5-amine dihydrochlorideine involves the reaction between 4-nitrobenzaldehyde and phenylhydrazine, followed by reduction with sodium dithionite. The resulting product is then treated with 4-aminophenylamine to obtain the final product, 3-(4-aminophenyl)-1-phenyl-1H-pyrazol-5-amine dihydrochlorideine dihydrochloride.
Aplicaciones Científicas De Investigación
3-(4-aminophenyl)-1-phenyl-1H-pyrazol-5-amine dihydrochlorideine has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, 3-(4-aminophenyl)-1-phenyl-1H-pyrazol-5-amine dihydrochlorideine has been shown to exhibit promising anticancer activity against various cancer cell lines, including breast, colon, and lung cancer. It has also been shown to inhibit the growth of Mycobacterium tuberculosis, the causative agent of tuberculosis.
Propiedades
IUPAC Name |
5-(4-aminophenyl)-2-phenylpyrazol-3-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4.2ClH/c16-12-8-6-11(7-9-12)14-10-15(17)19(18-14)13-4-2-1-3-5-13;;/h1-10H,16-17H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBESDFFFZSGIBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CC(=N2)C3=CC=C(C=C3)N)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5285901 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(2,4-dichlorobenzyl)-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4925701.png)
![3-[4-(butylsulfonyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B4925708.png)


![3-(2-furyl)-2-[(3-nitrobenzoyl)amino]acrylic acid](/img/structure/B4925732.png)


![5-{3-chloro-4-[2-(2,4-dimethylphenoxy)ethoxy]-5-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4925751.png)
![1-acetyl-1,2-dihydro-1'H-spiro[indole-3,2'-quinazolin]-4'(3'H)-one](/img/structure/B4925758.png)
![N-(2-ethylphenyl)-4-methyl-5-phenyl-2-[(phenylacetyl)amino]-3-thiophenecarboxamide](/img/structure/B4925768.png)
![(2,1,3-benzoxadiazol-5-ylmethyl){[1-(2-methoxybenzyl)-4-piperidinyl]methyl}(2-methoxyethyl)amine](/img/structure/B4925779.png)
